molecular formula C14H26N2O2 B1528879 Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate CAS No. 1160246-80-9

Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate

Cat. No. B1528879
CAS RN: 1160246-80-9
M. Wt: 254.37 g/mol
InChI Key: MGZOCYLFFOCYGH-UHFFFAOYSA-N
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Description

Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate (TBDC) is a cyclic organic compound that has been studied for its potential applications in various scientific fields. TBDC is a heterocyclic compound, meaning that it contains at least two different types of atoms in its ring structure. It has been studied for its potential use in organic synthesis, medicinal chemistry, and drug delivery. TBDC is a relatively new compound, and much of the research on this compound is ongoing.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Approaches: Innovative synthetic methods have been developed for the creation of diazaspirocycles, including "Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate". These methods facilitate the construction of complex molecular architectures, offering a pathway to novel compounds with potential application in drug discovery and development (Macleod et al., 2006); (Almond-Thynne et al., 2018).
  • Protecting Group Strategies: A novel reagent for the introduction of Boc protecting groups to amines, enhancing the synthesis of N-Boc-amino acids and their esters, highlights the utility of tert-butyl based compounds in protecting group chemistry (Rao et al., 2017).

Bioactivity and Potential Therapeutic Applications

  • Bioactivity and Therapeutic Potential: Compounds containing the diazaspiro[5.5]undecane moiety, similar to "Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate", have been investigated for their bioactivity. These studies have revealed potential for the treatment of obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders, underscoring their significance in medicinal chemistry (Blanco-Ania et al., 2017).
  • Antagonistic Properties: Certain diazaspiro[5.5]undecane derivatives have been identified as CCR8 antagonists, suggesting their utility in treating chemokine-mediated diseases, particularly respiratory ailments such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Material Science and Polymer Research

  • Polymer Stabilization: The compound "3,9-bis[2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane" demonstrates a synergistic stabilizing effect in combination with thiopropionate type antioxidants in polymers, showcasing the role of spirocyclic compounds in enhancing material properties (Yachigo et al., 1992).

properties

IUPAC Name

tert-butyl 1,9-diazaspiro[4.6]undecane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-5-7-14(16)6-4-9-15-10-8-14/h15H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZOCYLFFOCYGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate
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Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate
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Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate
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Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate
Reactant of Route 5
Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate
Reactant of Route 6
Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate

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